molecular formula C21H18N4O2S B3833480 N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No. B3833480
M. Wt: 390.5 g/mol
InChI Key: KULXDKAZKBPOBX-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its linear formula. For N’-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, the linear formula is C17H16N4O3 . The molecular weight of the compound is 324.342 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by its linear formula and molecular weight. For N’-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide, the linear formula is C17H16N4O3 and the molecular weight is 324.342 .

Scientific Research Applications

Synthesis and Structure Elucidation

This compound and its derivatives have been a subject of research for their synthesis and structural elucidation. For instance, Alotaibi et al. (2018) synthesized a similar compound, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, using an acid-catalyzed reaction. The structure was confirmed through various spectroscopic methods, including infrared, nuclear magnetic resonance, and mass spectroscopy, emphasizing the compound's complex molecular architecture and potential applications in various fields such as material science and pharmaceuticals (Alotaibi et al., 2018).

Antioxidant and Anti-inflammatory Activities

Research has also explored the therapeutic potential of derivatives of this compound. Mahajan et al. (2016) synthesized and evaluated derivatives of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide for their in vitro antioxidant and anti-inflammatory activities. Their findings revealed that some compounds exhibited potent antioxidant and anti-inflammatory activities, suggesting potential applications in treating conditions associated with oxidative stress and inflammation (Mahajan et al., 2016).

Molecular Docking and Spectroscopic Studies

Karrouchi et al. (2021) conducted molecular docking and spectroscopic studies on a related compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Their research involved characterizing the compound through various spectroscopic techniques and exploring its theoretical structures. Molecular docking studies suggested the compound's potential as an anti-diabetic agent, indicating its relevance in medicinal chemistry and drug design (Karrouchi et al., 2021).

Antimicrobial Activities

The antimicrobial properties of thieno[2,3-c]pyrazole derivatives have been a focus of several studies. Aly (2016) synthesized new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives and evaluated their antimicrobial efficacy. The synthesized compounds exhibited moderate to high antimicrobial activity against a range of microorganisms, highlighting their potential use in developing new antimicrobial agents (Aly, 2016).

Anticancer and Analgesic Potential

Leite et al. (1999) researched the analgesic profile of novel N-containing heterocycle derivatives, including arylidene 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide. Their findings demonstrated significant analgesic activity, suggesting potential applications in pain management (Leite et al., 1999). Additionally, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's potential in cancer therapy (Hassan et al., 2014).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions of research on N’-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide could involve further exploration of its anticancer potential, as similar compounds have shown high anticancer efficiency . Additionally, the development of efficient drug delivery systems, such as the use of near-infrared photothermally induced phase transition of PLGA-PEG regime, could be a promising area of research .

properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-14-17-12-19(28-21(17)25(24-14)16-9-4-3-5-10-16)20(26)23-22-13-15-8-6-7-11-18(15)27-2/h3-13H,1-2H3,(H,23,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULXDKAZKBPOBX-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Reactant of Route 2
N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Reactant of Route 3
N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Reactant of Route 4
N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Reactant of Route 5
N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Reactant of Route 6
N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

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